molecular formula C13H15NO2 B1462428 2-[Bis(prop-2-en-1-yl)amino]benzoic acid CAS No. 75412-15-6

2-[Bis(prop-2-en-1-yl)amino]benzoic acid

Cat. No.: B1462428
CAS No.: 75412-15-6
M. Wt: 217.26 g/mol
InChI Key: IRGCKFJCGUTFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[Bis(prop-2-en-1-yl)amino]benzoic acid” is a chemical compound . It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Metal Oxide Surface Modification

Benzoic acid derivatives, such as 3,5-bis(phosphonomethyl)benzoic acid, have been synthesized and applied as metal oxide surface bivalent anchors. These compounds have shown effectiveness in binding to metal oxide surfaces, such as Tin(IV)-doped indium oxide and nanocrystalline TiO2 electrodes, which can be relevant in the fields of catalysis and material science (Nakhle et al., 1999).

Coordination Chemistry and Crystal Engineering

Benzoic acid derivatives are utilized in coordination chemistry to form complex structures with metals. For instance, benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its ability to assemble into chains and form extended ribbons through hydrogen bonding, which is significant for the development of new materials and in the study of molecular interactions (Lemmerer & Bourne, 2012).

Anticancer Research

Derivatives of benzoic acid, like bis-benzimidazole compounds, have been designed and synthesized with the intention of discovering new anticancer agents. These compounds have been tested for their effectiveness against various cancer cell lines, indicating the potential of benzoic acid derivatives in medicinal chemistry and drug development (Rashid, 2020).

Sensing and Detection Applications

Benzoic acid derivatives are also explored for their applications in sensing and detection. Novel fluorescent probes based on benzothiazole and benzoic acid moieties have been developed for the selective detection of cysteine in biological samples, showcasing the utility of benzoic acid derivatives in analytical chemistry and biosensing (Yu et al., 2018).

Properties

IUPAC Name

2-[bis(prop-2-enyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGCKFJCGUTFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[Bis(prop-2-en-1-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.